molecular formula C15H14ClNO3 B15043148 4-chloro-N-(2,4-dimethoxyphenyl)benzamide

4-chloro-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B15043148
M. Wt: 291.73 g/mol
InChI Key: NNPOTCKTRSTGCV-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,4-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO3 It is a derivative of benzamide, characterized by the presence of a chloro group and two methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,4-dimethoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dimethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Chloro-N-(2,4-dimethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-Chloro-N-(2,5-dimethoxyphenyl)benzamide
  • 4-Chloro-N-(3-methoxyphenyl)benzamide
  • 4-Chloro-N-(2,4-dimethylphenyl)benzamide

Comparison: 4-Chloro-N-(2,4-dimethoxyphenyl)benzamide is unique due to the specific positioning of the chloro and methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C15H14ClNO3/c1-19-12-7-8-13(14(9-12)20-2)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18)

InChI Key

NNPOTCKTRSTGCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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